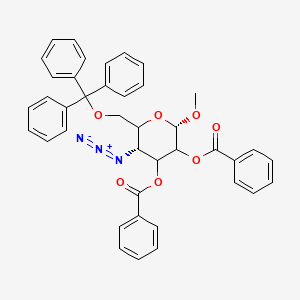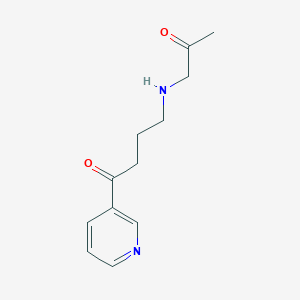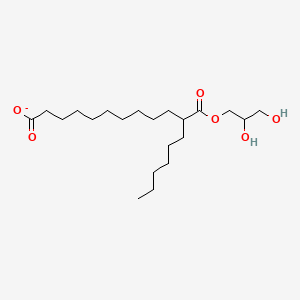
Glyceryl caprylate-caprate
説明
Glyceryl Caprylate/Caprate is a mixture of monoacylglycerols obtained by direct esterification of glycerol with caprylic (octanoic) and capric (decanoic) acids . It is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry . It appears as a clear or slightly yellowish liquid that has a low viscosity . The primary functions of Glyceryl Caprylate/Caprate are providing hydrating as well as anti-microbial properties . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel . The chemical formula of Glyceryl Caprylate/Caprate is C21H40O6 .
Synthesis Analysis
Glyceryl Caprylate/Caprate is made via the esterification of caprylic acid and capric acid with glycerol, which is a natural component of fats and oils . The resulting mixture is then purified for cosmetic use .Molecular Structure Analysis
The molecular formula of Glyceryl Caprylate/Caprate is C21H40O6 . This indicates that it contains 21 carbon atoms, 40 hydrogen atoms, and 6 oxygen atoms.Physical And Chemical Properties Analysis
Glyceryl Caprylate/Caprate is a liquid at 25°C with a specific gravity of 1.07 at 20°C . It has a low viscosity of 322 cps at 20°C . It is slightly soluble in water .科学的研究の応用
Gastrointestinal Permeation Enhancer
Glyceryl caprylate-caprate has been used in the development of oral peptide pharmaceuticals as a gastrointestinal permeation enhancer . It has been used in the formulation of Capmul® MCM C10 (Glyceryl caprate), which is a part of the gastrointestinal permeation enhancement technology (GIPET) using C10 .
Drug Delivery System
Glyceryl caprylate-caprate possesses properties that may enhance the penetration of other ingredients through the skin. Studies have demonstrated their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics.
Antimicrobial Activity
Glyceryl caprylate-caprate has been proven to suppress the growth of gram-positive bacteria and a fungus, making it a potential antimicrobial ingredient . It has been used in emulsions with palm-based glyceryl monoesters (monolaurin, monocaprylin and monocaprin) to achieve this effect .
Preservative Booster
In the cosmetic industry, glyceryl caprylate-caprate is used as a preservative booster . It has antimicrobial properties, which can significantly reduce the concentration of synthetic preservatives used in cosmetic products .
Moisturizing Agent
Apart from its antimicrobial activity, glyceryl caprylate-caprate also has desirable properties useful in cosmetic products, such as moisturizing . This makes it a versatile ingredient in the formulation of various cosmetic products .
Antioxidant Properties
Glyceryl caprylate-caprate is also known for its antioxidant properties . This makes it a valuable ingredient in cosmetic products designed to protect the skin from oxidative damage .
作用機序
Target of Action
Glyceryl Caprylate-Caprate is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry . It primarily targets the skin and hair, acting as an emollient, conditioner, and antimicrobial agent . It enhances the texture of the skin and moisturizes it, leaving a silky feeling on the surface .
Mode of Action
Glyceryl Caprylate-Caprate is made via the esterification of caprylic acid and capric acid with glycerol, which is a natural component of fats and oils . It acts as a co-emulsifier and stabilizes oil-in-water emulsions . As an antimicrobial agent, it prevents the growth of harmful bacteria, thereby increasing the shelf life of the products . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel .
Biochemical Pathways
Glyceryl Caprylate-Caprate is used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It enhances the permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery . This is achieved by focusing on Eligen technology using Sodium salcaprozate (SNAC), Transient Permeation Enhancer (TPE) technology using sodium caprylate (C8), and gastrointestinal permeation enhancement technology (GIPET) using sodium caprate (C10) .
Pharmacokinetics
It is known that it can be incorporated into a cold mix formulation . It is also used in formulations like GIPET™ 2 Form 2, which consists of 36.6% Capmul ® MCM C10 (Glyceryl caprate), and other components . The pharmacokinetic parameters of these formulations were measured using a dog’s intra-duodenal instillation .
Result of Action
The primary result of Glyceryl Caprylate-Caprate’s action is the enhancement of the texture and moisture content of the skin . It leaves a silky feeling on the surface that is pleasant to touch . Additionally, it acts as a good preservative and has antimicrobial properties that prevent the growth of harmful bacteria and increase the shelf life of the products .
Action Environment
Glyceryl Caprylate-Caprate is well tolerated by the skin and is safe for use when used within the recommended concentrations of 0.5-5% . Since it is plant-based, Glyceryl Caprylate-Caprate is vegan and generally halal . Under strong acid or strong alkali condition, it can easily hydrolyze . It is also flammable and can cause irritation to the skin, eyes, and respiratory system .
将来の方向性
特性
IUPAC Name |
11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHITOKQSMJXEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid, Other Solid; Liquid | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Glyceryl caprylate-caprate | |
CAS RN |
73398-61-5 | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Glyceryl Caprylate/Caprate and what is it typically used for?
A1: Glyceryl Caprylate/Caprate is a mixture of the mono-, di-, and tri-esters of glycerol with caprylic and capric acid. It is generally recognized as safe (GRAS) by the FDA and is commonly used as a skin-conditioning agent and emulsifier in cosmetics []. It also finds applications in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. [, , ]
Q2: Can you provide examples of how Glyceryl Caprylate/Caprate has been used to enhance drug delivery?
A2: Certainly. Research demonstrates its utility in various drug delivery strategies:
- Self-Microemulsifying Drug Delivery Systems (SMEDDS): Studies using Efavirenz, a poorly water-soluble antiretroviral drug, showed significantly enhanced dissolution rates when formulated within an SMEDDS containing Glyceryl Caprylate/Caprate as a co-surfactant. [] Similar success was seen with Vinpocetine, where a microemulsion with Glyceryl Caprylate/Caprate increased solubility 3160-fold compared to water, also leading to improved transdermal delivery. []
- Topical Immunosuppression: In a rat model of skin allograft rejection, Glyceryl Caprylate/Caprate, in combination with polyethylene glycol-8, acted as a penetration enhancer for topical Cyclosporine A. This led to significant delays in allograft rejection, highlighting its potential in site-specific immunosuppression. []
- Nanoporous Silica Entrapped Lipid-Drug Complexes: Researchers have explored the use of nanoporous silica loaded with Glyceryl Caprylate/Caprate and the poorly soluble drug Dutasteride. This approach showed promise in enhancing solubility and oral bioavailability in beagle dogs. []
Q3: How does the structure of Glyceryl Caprylate/Caprate contribute to its function as a solubility enhancer?
A3: Glyceryl Caprylate/Caprate's amphiphilic structure, possessing both hydrophilic (glycerol) and lipophilic (caprylic and capric acid chains) regions, enables it to interact with both aqueous and oily environments. This characteristic allows it to act as a surfactant, reducing the interfacial tension between immiscible phases. In drug formulations, this facilitates the formation of microemulsions, where poorly soluble drugs can be dissolved within the lipidic core, ultimately improving their solubility and bioavailability. [, , ]
Q4: Are there any known stability concerns with Glyceryl Caprylate/Caprate in formulations?
A4: While generally considered stable, the stability of Glyceryl Caprylate/Caprate can be influenced by factors such as pH, temperature, and the presence of other excipients. Research highlights the importance of stability testing under various conditions to ensure long-term product quality. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



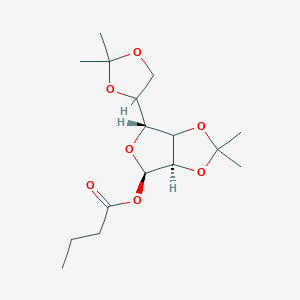


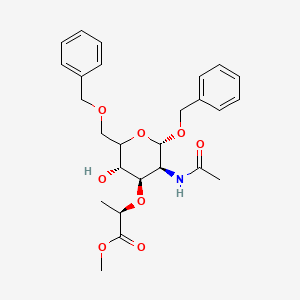


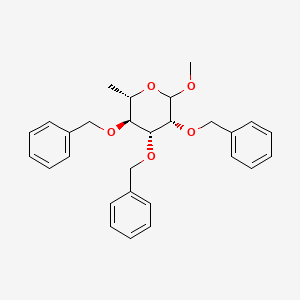
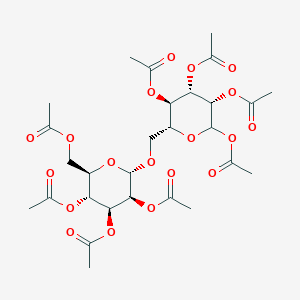
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

